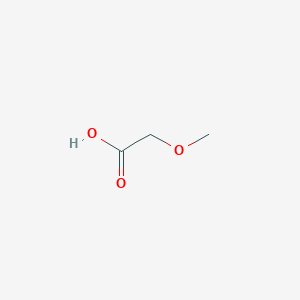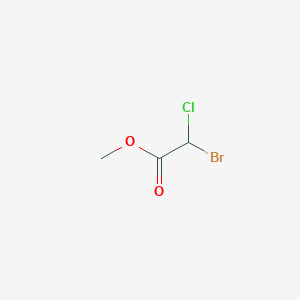
Dotriacontane
Overview
Description
Dotriacontane is a long-chain hydrocarbon with the molecular formula C₃₂H₆₆ . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a solid at room temperature and is known for its high melting point and low reactivity. It is commonly found in natural waxes and is used in various industrial applications due to its stability and hydrophobic properties .
Mechanism of Action
Target of Action
Dotriacontane is a long-chain alkane with the chemical formula C32H66 . As an alkane, it does not have a specific biological target. Instead, it interacts with biological systems in a more general way, primarily based on its physical properties such as hydrophobicity.
Result of Action
It has been detected in several different foods, such as papayas, green tea, herbal tea, black tea, and garden tomato
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotriacontane can be synthesized through several methods:
Fractional Distillation: This method involves the distillation of petroleum or natural waxes to isolate this compound. The process requires precise temperature control to separate this compound from other hydrocarbons.
Reduction of Iodoalkanes: this compound can be synthesized by reducing iodoalkanes using reducing agents such as lithium aluminum hydride. .
Industrial Production Methods
In industrial settings, this compound is often produced through the purification of distillation residues. This involves the use of strong oxidizers like concentrated sulfuric acid and potassium permanganate to remove impurities. The purified product is then recrystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dotriacontane, being a saturated hydrocarbon, primarily undergoes the following types of reactions:
Combustion: this compound reacts with oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons, a process commonly used in the petrochemical industry.
Halogenation: this compound can react with halogens such as chlorine or bromine to form haloalkanes. .
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Cracking: Requires high temperatures (around 500°C) and a catalyst such as zeolites.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light or heat.
Major Products
Combustion: Carbon dioxide and water.
Cracking: Smaller alkanes and alkenes.
Halogenation: Haloalkanes (e.g., chlorothis compound).
Scientific Research Applications
Dotriacontane has several applications in scientific research:
Internal Standard: It is used as an internal standard in gas chromatography to determine the degradation of diesel oil.
Phase Transition Studies: this compound is used to study phase transitions in thin films and bulk materials. Its well-defined melting point makes it suitable for differential scanning calorimetry studies.
Biodegradation Studies: It serves as a model compound in biodegradation studies to understand the breakdown of long-chain hydrocarbons by microorganisms
Comparison with Similar Compounds
Dotriacontane is similar to other long-chain alkanes such as:
- Triacontane (C₃₀H₆₂)
- Tetratriacontane (C₃₄H₇₀)
- Hexatriacontane (C₃₆H₇₄)
Uniqueness
This compound’s uniqueness lies in its specific chain length, which gives it distinct melting and boiling points compared to other alkanes. This makes it particularly useful in applications requiring precise thermal properties .
Properties
IUPAC Name |
dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMGJGNTMQDRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052202 | |
| Record name | Dotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Alfa Aesar MSDS], Solid | |
| Record name | Dotriacontane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
470 °C, 466.00 to 467.00 °C. @ 760.00 mm Hg | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Slightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8124 g/cu cm at 20 °C | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates from benzene, chloroform, acetic acid, ether | |
CAS No. |
544-85-4 | |
| Record name | Dotriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotriacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTRIACONTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dotriacontane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dotriacontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTRIACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KSV90RN23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.7 °C, 74 - 75 °C | |
| Record name | n-Dotriacontane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dotriacontane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is Dotriacontane?
A1: this compound is a saturated hydrocarbon, specifically a straight-chain alkane with 32 carbon atoms.
Q2: What is the molecular formula and weight of this compound?
A2: Its molecular formula is C32H66, and its molecular weight is 450.88 g/mol.
Q3: What is the structure of this compound like at room temperature?
A3: this compound exists as a solid waxy substance at room temperature.
Q4: How is this compound identified in research settings?
A4: this compound is commonly identified using spectroscopic techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: What is the solubility of this compound like?
A: this compound exhibits low solubility in water but dissolves in organic solvents such as hexane, heptane, and toluene. []
Q6: Has the solubility of this compound been studied under supercritical conditions?
A: Yes, research has investigated the solubility of this compound in supercritical carbon dioxide [] and supercritical ethane. []
Q7: Does this compound have any known biological activity?
A: Research indicates that this compound can activate human neutrophils to produce superoxide anions. [] Additionally, it exhibits anticonvulsant activity in mice models. []
Q8: What is the mechanism behind this compound's ability to activate human neutrophils?
A8: While this compound has been shown to activate neutrophils, the precise mechanism of action remains to be fully elucidated. Further research is necessary to uncover the specific pathways involved.
Q9: What applications does this compound have in material science?
A: this compound is often used as a model compound in studies investigating the crystallization of n-alkanes from solution. [, , , ] Its self-assembly properties also make it relevant for studying the formation of thin films. [, , , , ]
Q10: Can this compound be used in nanotechnology?
A: Research has explored the use of this compound in the synthesis of germanium nanowires. [] Its presence in the reaction mixture, specifically in the solvent this compound, was found to facilitate the formation of crystalline nanowires without the need for gold nanocrystals as seeds.
Q11: How does the structure of this compound influence its applications in materials science?
A11: As a long-chain alkane, this compound possesses a highly ordered structure, making it suitable for studying the formation of crystalline structures and thin films. Its ability to self-assemble into ordered layers contributes to its utility in these applications.
Q12: How is this compound used in environmental research?
A: this compound serves as a marker for studying the deposition of cigarette smoke in the respiratory systems of experimental animals. [] This is due to its association with the particulate phase of cigarette smoke and its relatively low pyrolysis during smoking.
Q13: What analytical techniques are used to quantify this compound?
A: Researchers employ various analytical methods to quantify this compound, including gas chromatography-mass spectrometry (GC-MS), [] liquid scintillation counting, [] and infrared spectroscopy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


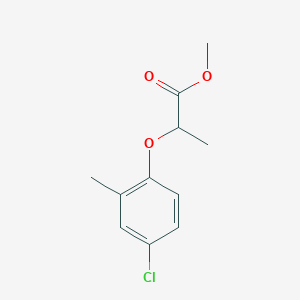


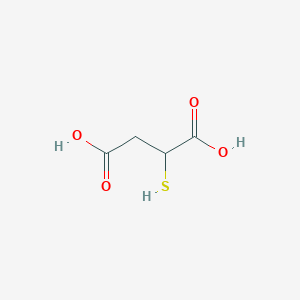

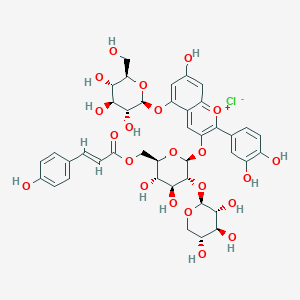
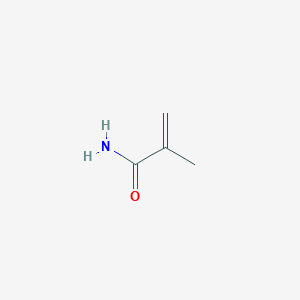
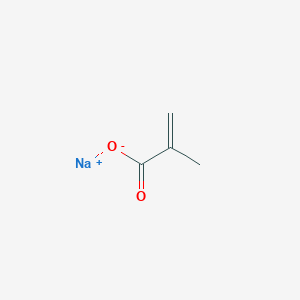
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)


